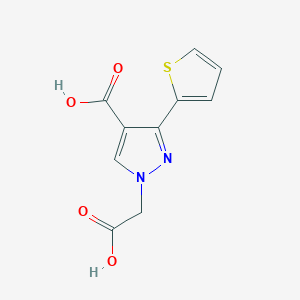

1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-8(14)5-12-4-6(10(15)16)9(11-12)7-2-1-3-17-7/h1-4H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAJZILWKOHMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by functionalization at the carboxymethyl and thiophenyl positions.

Structural Characteristics

The compound features a pyrazole core which is known for its ability to interact with various biological targets. The presence of carboxymethyl and thiophene groups enhances its solubility and potential bioactivity. The molecular formula is , with a molecular weight of approximately 232.24 g/mol.

Anticancer Activity

Recent studies have shown that derivatives of 1H-pyrazole, including our compound of interest, exhibit significant anticancer properties. The mechanisms of action often involve inhibition of key enzymes involved in cancer cell proliferation:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair, making it a target for anticancer drugs.

- Antiproliferative Effects : In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | Topoisomerase II inhibition |

| HepG2 | 20.5 | Apoptosis induction |

| A549 (Lung) | 18.7 | Cell cycle arrest |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria. The results indicate moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

- Anticancer Study : A recent study assessed the efficacy of the compound on a panel of human cancer cell lines. It demonstrated significant cytotoxicity comparable to established chemotherapeutics like paclitaxel .

- Antibacterial Evaluation : A series of experiments conducted on various bacterial strains revealed that the compound's structure allows it to disrupt bacterial cell membranes effectively, leading to cell death .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility : Carboxylic acid substituents (e.g., in and ) generally improve water solubility, but bulky groups like thiophene or trifluoromethyl may increase logP, reducing solubility .

- Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit higher melting points (>200°C) due to increased intermolecular interactions .

Preparation Methods

Regiocontrolled Synthesis Using Trichloromethyl Enones

A recent study (2023) reported a regioselective method to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as key starting materials. This method is directly relevant to preparing pyrazoles with carboxymethyl groups.

- Starting materials: Trichloromethyl enones are reacted with hydrazines.

- Regioselectivity: The nature of the hydrazine controls whether the 1,3- or 1,5-substituted pyrazole is obtained.

- Aryl hydrazine hydrochlorides favor 1,3-regioisomers.

- Free hydrazines favor 1,5-regioisomers.

- Yields: Moderate to excellent, ranging from 37% to 97% depending on substrates.

- One-pot, three-component protocol: Efficient for preparing both regioisomers.

- Structural confirmation: NMR and single-crystal X-ray diffraction analyses confirm substitution patterns.

This approach allows for the selective introduction of the carboxymethyl group at the 1-position of the pyrazole ring, which is crucial for synthesizing 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

| Parameter | Details |

|---|---|

| Starting material | Trichloromethyl enones |

| Key reagent | Hydrazine (free or aryl hydrazine hydrochloride) |

| Regioisomer control | Hydrazine type controls 1,3- vs 1,5-substitution |

| Reaction type | One-pot three-component condensation |

| Yield range | 37% - 97% |

| Product confirmation | NMR, SCXRD |

Stepwise Preparation via Alpha-Substituted Intermediates and Cyclization

A patented method for related pyrazole carboxylic acids (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) provides insights into preparation strategies applicable to 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

Step 1: Substitution and Hydrolysis

- Alpha, beta-unsaturated esters are reacted with acyl halides (e.g., 2,2-difluoroacetyl halide).

- Reaction occurs at low temperature with acid-binding agents (triethylamine or diisopropylethylamine).

- Followed by alkaline hydrolysis (NaOH or KOH) to form an alpha-substituted carboxylic acid intermediate.

Step 2: Condensation and Cyclization

- The intermediate is reacted with methylhydrazine aqueous solution in the presence of catalysts (e.g., potassium iodide).

- Low-temperature condensation followed by heating under reduced pressure induces cyclization to form the pyrazole ring.

- Acidification precipitates the crude pyrazole carboxylic acid.

- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water) purifies the product.

- High reaction yields (~75-76%).

- High chemical purity (>99.5% after recrystallization).

- Reduced isomer formation through optimized reaction conditions.

- Simple operation with readily available raw materials.

Typical reaction conditions and reagents:

| Step | Reagents/Conditions |

|---|---|

| Substitution | Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide, triethylamine, low temp |

| Hydrolysis | Sodium or potassium hydroxide |

| Condensation | Methylhydrazine aqueous solution, potassium iodide catalyst, -30 to 0 °C |

| Cyclization | Heating at 50-120 °C under reduced pressure |

| Acidification | 2 M HCl to pH 1-2 |

| Recrystallization | 35-65% alcohol-water solvent mixture, reflux then cooling |

Comparative Data Table of Preparation Methods

| Aspect | Regiocontrolled Trichloromethyl Enone Method | Stepwise Alpha-Substituted Intermediate Method |

|---|---|---|

| Starting materials | Trichloromethyl enones, hydrazines | Alpha,beta-unsaturated esters, acyl halides, methylhydrazine |

| Regioselectivity control | Hydrazine type controls isomer formation | Catalyst and reaction conditions minimize isomers |

| Reaction type | One-pot, three-component | Two-step: substitution/hydrolysis + condensation/cyclization |

| Yield range | 37-97% | ~75-76% |

| Purity after recrystallization | High (confirmed by NMR, SCXRD) | >99.5% (HPLC confirmed) |

| Reaction temperature | Ambient to moderate heating | Low temp (-30 to 0 °C) + heating (50-120 °C) |

| Solvent system | Not specified in detail | Organic solvents (dioxane, THF, DCM), alcohol-water mixtures |

| Catalyst | Not specified | Potassium iodide or sodium iodide |

| Applicability | Suitable for various 1-substituted pyrazoles | Demonstrated for difluoromethyl pyrazole acids, adaptable |

Research Findings and Notes

The regioselective synthesis using trichloromethyl enones is versatile and allows for selective access to 1-substituted pyrazoles with carboxyalkyl groups, including carboxymethyl substituents, which is directly relevant for the target compound.

The stepwise method involving alpha-substituted intermediates and methylhydrazine cyclization is well-established for preparing pyrazole carboxylic acids with high purity and yield. Although demonstrated for difluoromethyl derivatives, the methodology is adaptable to thiophen-2-yl substituents by choosing appropriate starting esters and acyl halides.

Control of isomer formation is critical. The use of catalysts like potassium iodide and optimized reaction conditions reduces side products and improves the ratio of target isomers.

Recrystallization from alcohol-water mixtures is an effective purification step to achieve high chemical purity (>99.5%).

Q & A

Q. What are the established synthetic routes for 1-(carboxymethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and what reaction conditions are critical?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole and thiophene derivatives. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or aldehydes under reflux conditions .

- Step 2 : Functionalization of the pyrazole ring with a carboxymethyl group using alkylation or nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) .

- Step 3 : Introduction of the thiophen-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, employing palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) .

Critical Conditions : Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₉N₂O₄S: theoretical 281.03) .

- FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency; ligand choice (e.g., SPhos vs. XPhos) impacts regioselectivity .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts in alkylation steps .

- In-line Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically .

- Case Study : A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in nucleophilic substitutions due to enhanced base strength .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (e.g., pH 7.4, 37°C) to normalize data .

- Purity Validation : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .

- Mechanistic Studies : Use molecular docking to evaluate binding affinity variations (e.g., thiophene interactions with bacterial vs. human targets) .

Q. What strategies stabilize the compound during long-term storage for bioactivity assays?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under vacuum to prevent hydrolysis of the carboxylic acid group .

- Inert Atmosphere : Use argon-filled vials to mitigate oxidation of the thiophene ring .

- Temperature Control : Maintain storage at –20°C; avoid freeze-thaw cycles to prevent dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.